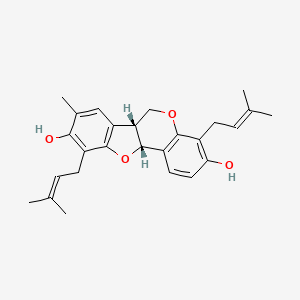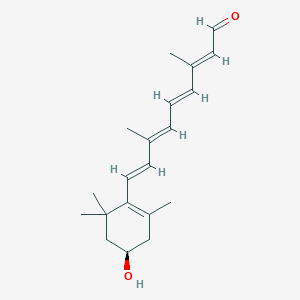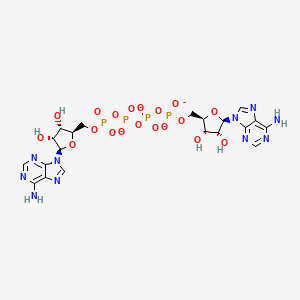
P1,P4-Bis(5'-adenosyl) tetraphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P(1),P(4)-bis(5'-adenosyl) tetraphosphate(4-) is tetraanion of P(1),P(4)-bis(5'-adenosyl) tetraphosphate arising from deprotonation of the tetraphosphate OH groups; major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a P(1),P(4)-bis(5'-adenosyl) tetraphosphate.
Aplicaciones Científicas De Investigación
Enzymatic Hydrolysis Resistance
P1,P4-bis(5'-adenosyl) tetraphosphate (Ap4A) analogues have been developed with sulfur substituents at P1 and P4 positions, demonstrating significant resistance to enzymatic hydrolysis. These analogues are competitive inhibitors of specific Ap4Aase from Artemia and show high resistance to asymmetric cleavage typically catalyzed by this enzyme (Blackburn et al., 1987).
Substrate and Inhibitor Roles
Ap4A and its phosphonate analogues have been studied as substrates and inhibitors of Artemia Dinucleoside Tetraphosphatase. This enzyme is thought to be responsible for the catabolism of Ap4A and related compounds in various cell types (McLennan et al., 1989).
Stereochemical Studies
Research on the stereochemical course of hydrolysis by unsymmetrical Ap4A phosphodiesterase from lupin seeds has been conducted. This includes the synthesis of different stereoisomers of P1,P4-bis(5'-adenosyl) tetraphosphate and their examination using NMR spectroscopy (Dixon & Lowe, 1989).
Inhibition of Enzymatic Activities
Ap4A analogues have shown potential as inhibitors of various enzymes, such as adenylate kinase, by binding to the enzyme in an "open" or "extended" form. This interaction has been studied through fluorescence experiments (Vanderlijn et al., 1979).
Effect on ADP-Ribosylation
Ap4A and its analogues impact the ADP-ribosylation of histone H1, as studied in bovine testis ADP-ribose polymerase. These compounds can inhibit poly(ADP)-ribosylation and accept the ADP-ribosyl moiety of NAD (Karabashian et al., 1988).
Studies on Dinucleoside Tetraphosphatases
The properties of bis(5'-nucleosidyl) tetraphosphate pyrophosphohydrolase from brine shrimp Artemia have been characterized, indicating specific hydrolysis preferences for various bis(5'-nucleosidyl) tetraphosphates like Ap4A (Prescott et al., 1989).
Propiedades
Nombre del producto |
P1,P4-Bis(5'-adenosyl) tetraphosphate |
|---|---|
Fórmula molecular |
C20H24N10O19P4-4 |
Peso molecular |
832.4 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C20H28N10O19P4/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26)/p-4/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
Clave InChI |
YOAHKNVSNCMZGQ-XPWFQUROSA-J |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Sinónimos |
adenosine(5')tetraphospho(5')adenosine Ap4A AppppA bis(5'-adenosyl)tetraphosphate diadenosine 5',5'''-P(1),P(4)--tetraphosphate diadenosine tetraphosphate P(1), P(4)-diadenosine-5'tetraphosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one](/img/structure/B1263049.png)
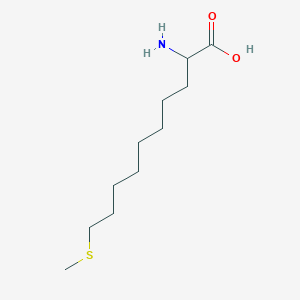

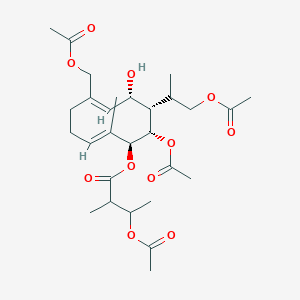
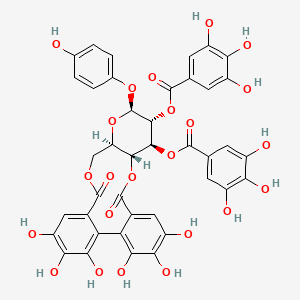
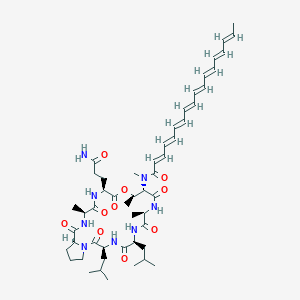
![Calix[6]pyrrole](/img/structure/B1263057.png)
](/img/structure/B1263058.png)
![2-chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide](/img/structure/B1263060.png)
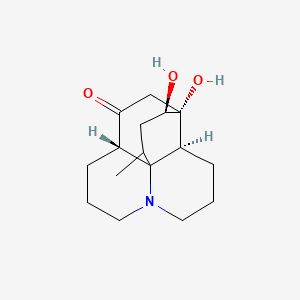
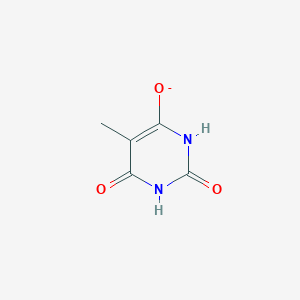
![1-[(2,6-Difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine](/img/structure/B1263068.png)
